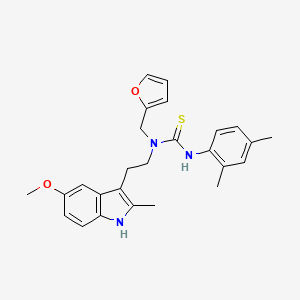

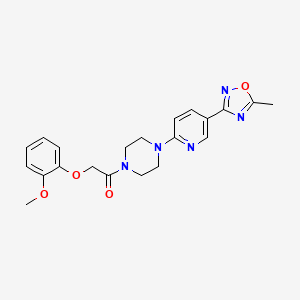

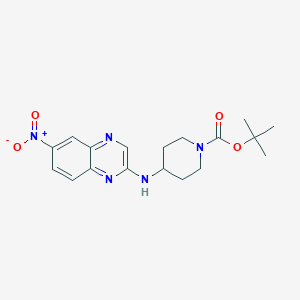

![molecular formula C20H21N3O3S B2970122 N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899982-69-5](/img/structure/B2970122.png)

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrase Isoforms

Sulfonamide compounds, including those structurally related to N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide, have been investigated for their inhibitory activity against carbonic anhydrase (CA) isoforms. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid. For instance, novel acridine and bis acridine sulfonamides exhibit effective inhibitory activity against cytosolic CA isoforms II and VII, showcasing potential therapeutic applications in treating diseases where CA is implicated, such as glaucoma, epilepsy, and certain types of cancer (Ulus et al., 2013).

Copper-Catalyzed Reactions

Research into copper-catalyzed reactions of alkanes with sulfonamides and other amides demonstrates the synthetic utility of these compounds in forming N-alkyl products. This process highlights the potential for sulfonamide derivatives, including this compound, in the development of novel synthetic methodologies that could be applied in pharmaceutical synthesis and material science (Tran et al., 2014).

Antimicrobial Properties

Sulfonamide derivatives also exhibit antimicrobial properties, making them candidates for developing new antibacterial and antifungal agents. A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety revealed promising antimicrobial activity, suggesting potential applications in combating microbial infections (Darwish et al., 2014).

Colorimetric Sensing of Anions

Furthermore, sulfonamide compounds have been utilized in the development of colorimetric sensors for anions. The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, for instance, demonstrated significant potential in the naked-eye detection of fluoride ions in solution, which could have applications in environmental monitoring and diagnostics (Younes et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-23(17-7-3-4-8-17)27(25,26)18-12-10-15(11-13-18)20(24)22-19-9-5-2-6-16(19)14-21/h2,5-6,9-13,17H,3-4,7-8H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAYPBDHASJWIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

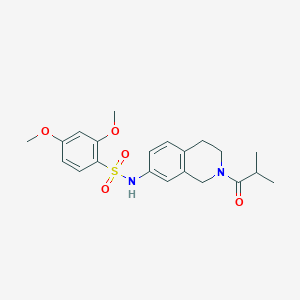

![3-cyclopentyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2970040.png)

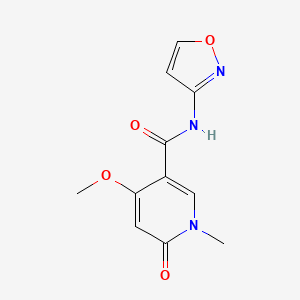

![6-Cyano-N-[[(3S,5R)-3-(hydroxymethyl)-4,5-dimethylmorpholin-3-yl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2970046.png)

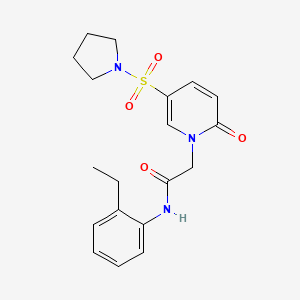

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)

![3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2970059.png)

![ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970061.png)